molecular formula C3H5N3O3 B1383970 1-Amino-5-hydroxyhydantonin CAS No. 42839-65-6

1-Amino-5-hydroxyhydantonin

Cat. No. B1383970
CAS RN: 42839-65-6
M. Wt: 131.09 g/mol
InChI Key: ZUFWQWBMQFTALT-UHFFFAOYSA-N
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Description

1-Amino-5-hydroxyhydantonin, or AHH, is a naturally occurring amino acid found in plants and animals. It has been studied for its potential therapeutic uses, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Threonine Aldolases in Synthesis

  • Threonine aldolases are effective for the synthesis of β-hydroxy-α-amino acids, which are precursors for pharmaceuticals. They catalyze the formation of two new stereogenic centers starting from glycine and an aldehyde, contributing to the production of chiral β-hydroxy-α-amino acids (Dückers et al., 2010).

Synthesis of Analogs

  • The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids such as serine and threonine, demonstrates the potential for creating compounds with similar structures and possibly similar functions to 1-Amino-5-hydroxyhydantonin (Huddle & Skinner, 1971).

Enzymatic Hydroxylation and Sulfoxidation

  • A study on l-leucine 5-hydroxylase from Nostoc piscinale showed its potential in hydroxylation and sulfoxidation of amino acids, indicating a method for enzymatic modification of amino acids, which could include hydroxy amino acids like 1-Amino-5-hydroxyhydantonin (Sun et al., 2018).

Ligand-Binding and Glycosylation

  • Research on the ligand-binding properties of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA) receptors indicates the potential significance of hydroxy amino acids in receptor interaction and function (Kawamoto et al., 1994).

Incorporation into Proteins

  • Methionine analogs, including hydroxy amino acids, have been studied for their translational activity in Escherichia coli, showing the feasibility of incorporating these analogs into proteins, which can extend to hydroxy amino acids like 1-Amino-5-hydroxyhydantonin (Hest et al., 2000).

properties

IUPAC Name

1-amino-5-hydroxyimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O3/c4-6-2(8)1(7)5-3(6)9/h2,8H,4H2,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWQWBMQFTALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264724
Record name 2,4-Imidazolidinedione, 1-amino-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42839-65-6
Record name 2,4-Imidazolidinedione, 1-amino-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42839-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 1-amino-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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